![molecular formula C17H13N3O2S B5341331 N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5341331.png)
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets non-receptor tyrosine kinases. It has shown promising results in preclinical studies as a potential treatment for various types of cancer and autoimmune diseases.
Mechanism of Action
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide inhibits the activity of non-receptor tyrosine kinases by binding to the ATP-binding site of these enzymes. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cell activation and proliferation. This compound has been shown to selectively target BTK and ITK, which are critical for the survival and proliferation of B cells and T cells, respectively.
Biochemical and Physiological Effects
This compound has been shown to have potent anti-tumor activity in preclinical models of lymphoma, leukemia, and solid tumors. It also has immunomodulatory effects, including the inhibition of B cell and T cell activation, cytokine production, and antibody secretion. These effects make this compound a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide is its selectivity for non-receptor tyrosine kinases, which reduces the risk of off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and low clearance. However, this compound has limited solubility in water, which can make it challenging to formulate for in vivo studies.
Future Directions
Several future directions for N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide research include the evaluation of its efficacy and safety in clinical trials, the investigation of its potential as a combination therapy with other anti-cancer agents, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential long-term effects on immune cell function.
Synthesis Methods
The synthesis of N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide involves several steps, including the condensation of 2-chlorothiophene-3-carboxylic acid with 4-aminobenzophenone, followed by the reaction with 3-pyridylboronic acid and N,N-dimethylformamide to produce the final product. The purity of this compound can be achieved through recrystallization and column chromatography.
Scientific Research Applications
N-{4-[(3-pyridinylamino)carbonyl]phenyl}-2-thiophenecarboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. In vitro studies have shown that this compound inhibits the activity of several non-receptor tyrosine kinases, including BTK, ITK, and TXK. These kinases play a crucial role in the activation and proliferation of B cells, T cells, and myeloid cells, which are involved in the pathogenesis of various diseases.
properties
IUPAC Name |
N-[4-(pyridin-3-ylcarbamoyl)phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S/c21-16(20-14-3-1-9-18-11-14)12-5-7-13(8-6-12)19-17(22)15-4-2-10-23-15/h1-11H,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOKDXXESMHHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(4-bromophenyl)ethylidene]hydrazinecarboximidamide](/img/structure/B5341253.png)
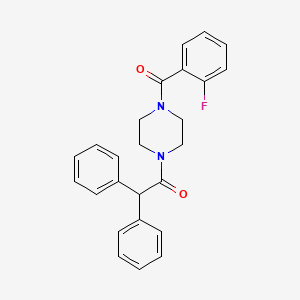
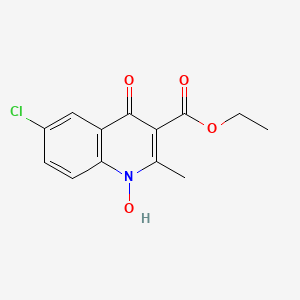

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)cyclohexanecarboxamide](/img/structure/B5341285.png)
![4-[(2-chlorobenzyl)oxy]-N-4H-1,2,4-triazol-3-ylbenzamide](/img/structure/B5341292.png)
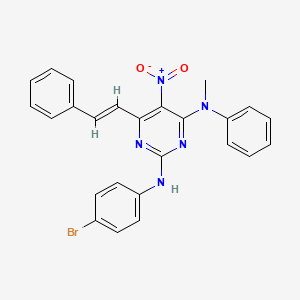

![N-(4-methoxyphenyl)-6-{[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5341312.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-4-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5341320.png)
![N-[1-(1-beta-alanyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methoxyphenyl)urea hydrochloride](/img/structure/B5341328.png)
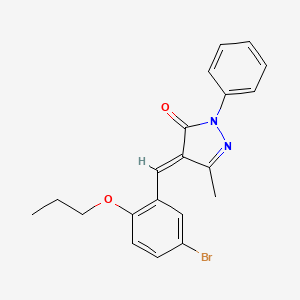
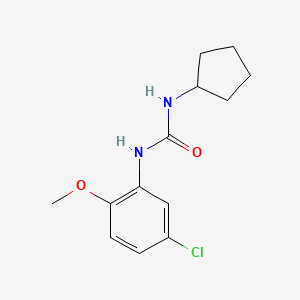
![1-acetyl-N-[(2-methylphenyl)(2-thienyl)methyl]piperidine-4-carboxamide](/img/structure/B5341346.png)